

An In-depth Technical Guide to Commercially Available 6-lodoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	6-lodoquinoline	
Cat. No.:	B082116	Get Quote

For researchers, scientists, and drug development professionals, **6-iodoquinoline** and its derivatives represent a critical scaffold in medicinal chemistry and materials science. The presence of the iodine atom at the 6-position provides a versatile handle for further functionalization, most notably through cross-coupling reactions, enabling the synthesis of a diverse array of complex molecules with significant biological activities. This guide provides a comprehensive overview of commercially available **6-iodoquinoline** derivatives, their physicochemical properties, synthesis protocols, and their applications in drug discovery, with a focus on their role as intermediates in the development of novel therapeutics.

Commercially Available 6-Iodoquinoline and Its Derivatives

A variety of **6-iodoquinoline** derivatives are commercially available, ranging from the parent heterocycle to more complex substituted analogs. These compounds serve as key starting materials for synthetic campaigns. Below is a summary of some of these commercially available derivatives, their suppliers, and key identifying information.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Supplier Examples
6-lodoquinoline	13327-31-6	C ₉ H ₆ IN	255.06	Sigma-Aldrich, TCI, Amerigo Scientific, Finetech Industry, Matrix Fine Chemicals
6-lodo-3- methylquinolin-4- amine	N/A	C10H9IN2	284.10	BenchChem (synthesis protocol available)
6-lodo-4-oxo-1,4- dihydroquinoline	21873-51-8	C ₉ H ₆ INO	271.05	CHIRALEN
2-(4- Fluorophenyl)-6- iodoquinoline-4- carboxylic acid	N/A	C16H9FINO2	393.15	Synthesis reported in literature
2-(4- Chlorophenyl)-6- iodoquinoline-4- carboxylic acid	N/A	C16H9ClINO2	409.60	Synthesis reported in literature
6-lodo-2-(4- methoxyphenyl)q uinoline-4- carboxylic acid	N/A	C17H12INO3	405.19	Synthesis reported in literature
2-(Benzo[d][1] [2]dioxol-5-yl)-6- iodoquinoline-4- carboxylic acid	N/A	C17H10INO4	419.17	Synthesis reported in literature

Physicochemical Properties

The physicochemical properties of **6-iodoquinoline** derivatives are crucial for their handling, reactivity, and biological activity. The table below summarizes key properties for selected compounds.

Compound Name	Melting Point (°C)	Appearance	Purity	Key Spectral Data
6-lodoquinoline	86-90	White to light yellow/orange powder/crystal	>98.0% (GC)	1H NMR, 13C NMR, IR, MS data available from suppliers and literature
2-(4- Fluorophenyl)-6- iodoquinoline-4- carboxylic acid	131-132	Yellow powder	High (recrystallized)	HRMS (MALDI- TOF/TOF) m/z: [M+H]+ Calcd for C ₁₆ H ₁₀ FINO ₂ 393.9740; found 393.9723.[1]
2-(4- Chlorophenyl)-6- iodoquinoline-4- carboxylic acid	171-172	Yellow powder	79% yield	Spectral data reported in literature.[1]
6-lodo-2-(4- methoxyphenyl)q uinoline-4- carboxylic acid	242-243	Yellow powder	69% yield	Spectral data reported in literature.[1]

Key Experimental Protocols

The synthesis of functionalized **6-iodoquinoline** derivatives is well-documented, providing researchers with established methods to access these valuable compounds.

Synthesis of 2-Aryl-6-iodoquinoline-4-carboxylic Acids via Doebner Reaction

A one-pot, three-component Doebner reaction is an efficient method for synthesizing a library of 2-aryl-**6-iodoquinoline**-4-carboxylic acids.[1][3]

General Procedure:

- A mixture of 4-iodoaniline (1 mmol), an appropriate aromatic aldehyde (1 mmol), and pyruvic acid (1.2 mmol) is prepared in a suitable solvent.
- Trifluoroacetic acid is added as a catalyst.
- The reaction mixture is heated under reflux for a specified time and monitored by Thin Layer Chromatography (TLC).
- Upon completion, the mixture is cooled, and the precipitated product is collected by filtration.
- The crude product is purified by recrystallization from a suitable solvent such as acetic acid.

Characterization: The synthesized compounds are characterized by FT-IR, Mass Spectrometry (MS), and ¹H and ¹³C NMR spectroscopy.[1]

Multi-step Synthesis of 6-lodo-3-methylquinolin-4-amine

A practical multi-step pathway for the synthesis of 6-iodo-3-methylquinolin-4-amine, a key intermediate for drug discovery, has been proposed, starting from commercially available 4-iodoaniline.[4]

Step 1: Conrad-Limpach Cyclization to 6-Iodo-3-methylquinolin-4-one

- A mixture of 4-iodoaniline (1 equivalent) and ethyl 2-methylacetoacetate (1.1 equivalents) is prepared.
- The mixture is added to a high-boiling point inert solvent (e.g., Dowtherm A) and heated to approximately 250 °C with stirring under an inert atmosphere for 30-60 minutes.

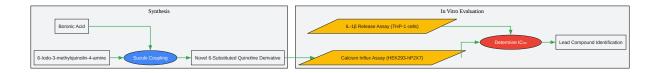
 The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature to allow the product to precipitate.

Step 2: Chlorination to 4-Chloro-6-iodo-3-methylquinoline

- The 6-iodo-3-methylquinolin-4-one from the previous step is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃).
- The reaction mixture is heated to reflux and monitored by TLC.
- After completion, the mixture is cooled and carefully poured onto crushed ice.
- The acidic solution is neutralized with a base (e.g., sodium bicarbonate) to precipitate the product, which is then filtered, washed, and dried.

Step 3: Amination to 6-Iodo-3-methylquinolin-4-amine

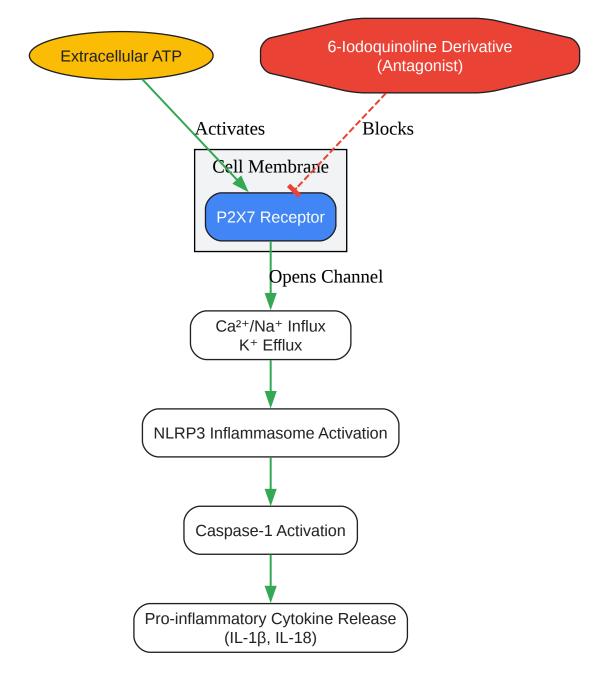
- The 4-chloro-6-iodo-3-methylquinoline is subjected to amination. A detailed protocol involves
 heating the chloroquinoline derivative with a source of ammonia, such as in a phenol melt
 with concentrated ammonium hydroxide in a sealed vessel at 160-180°C.[5]
- After cooling, the product is crystallized from a suitable solvent like ethanol.


Applications in Drug Discovery: P2X7 Receptor Antagonists

6-Iodo-3-methylquinolin-4-amine is a valuable building block in the synthesis of potent and selective antagonists for the P2X7 receptor, an ion channel involved in inflammatory processes.[6] The iodine atom at the 6-position is readily displaced in Suzuki coupling reactions, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).[6]

Logical Workflow for Synthesis and Evaluation of P2X7 Antagonists

The general workflow for developing novel P2X7 antagonists from 6-iodo-3-methylquinolin-4-amine involves synthesis followed by in vitro evaluation.[6]


Click to download full resolution via product page

Caption: Synthetic and evaluative workflow for novel P2X7 antagonists.

P2X7 Receptor Signaling Pathway

The derivatives synthesized from **6-iodoquinoline** precursors act as antagonists at the P2X7 receptor. This receptor is an ATP-gated ion channel primarily found on immune cells.[6] Its activation by high concentrations of extracellular ATP initiates a pro-inflammatory cascade.

Click to download full resolution via product page

Caption: Simplified P2X7 receptor signaling pathway and point of antagonism.

Conclusion

Commercially available **6-iodoquinoline** derivatives are indispensable tools in modern chemical research and drug development. Their utility as versatile synthetic intermediates, particularly for the generation of libraries of compounds through cross-coupling chemistry, has been firmly established. The continued exploration of the chemical space accessible from these

building blocks holds significant promise for the discovery of new therapeutic agents targeting a range of diseases. The detailed protocols and workflow diagrams provided in this guide are intended to facilitate these research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. mdpi.com [mdpi.com]
- 2. 6-Iodoquinoline | CAS: 13327-31-6 | Chemical Product | FINETECH INDUSTRY LIMITED
 FINETECH INDUSTRY LIMITED Custom Synthesis and Chemical Reagents Supplier
 [finetechnology-ind.com]
- 3. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Commercially Available 6-Iodoquinoline Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082116#commercially-available-6-iodoquinoline-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com